molecular formula C18H15N3O2S B3036116 3-(2-anilino-1,3-thiazol-5-yl)-3-oxo-N-phenylpropanamide CAS No. 338976-84-4

3-(2-anilino-1,3-thiazol-5-yl)-3-oxo-N-phenylpropanamide

Cat. No.: B3036116
CAS No.: 338976-84-4
M. Wt: 337.4 g/mol
InChI Key: MMNKSRJIQRZXPD-UHFFFAOYSA-N
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Description

3-(2-anilino-1,3-thiazol-5-yl)-3-oxo-N-phenylpropanamide (CAS: 338976-84-4) is a thiazole-derived compound featuring a propanamide backbone substituted with an anilino group at the 2-position of the thiazole ring. This structure combines a β-ketoamide moiety with aromatic and heterocyclic components, which are often associated with diverse biological activities, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name

3-(2-anilino-1,3-thiazol-5-yl)-3-oxo-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c22-15(11-17(23)20-13-7-3-1-4-8-13)16-12-19-18(24-16)21-14-9-5-2-6-10-14/h1-10,12H,11H2,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNKSRJIQRZXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=C(S2)C(=O)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201219030
Record name β-Oxo-N-phenyl-2-(phenylamino)-5-thiazolepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338976-84-4
Record name β-Oxo-N-phenyl-2-(phenylamino)-5-thiazolepropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338976-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Oxo-N-phenyl-2-(phenylamino)-5-thiazolepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-anilino-1,3-thiazol-5-yl)-3-oxo-N-phenylpropanamide typically involves the formation of the thiazole ring followed by the introduction of the aniline and propanamide groups. One common method involves the cyclization of a thiourea derivative with a haloketone to form the thiazole ring. Subsequent reactions introduce the aniline and propanamide functionalities under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-(2-anilino-1,3-thiazol-5-yl)-3-oxo-N-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to improve reaction efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups depending on the nucleophile or electrophile used .

Scientific Research Applications

3-(2-anilino-1,3-thiazol-5-yl)-3-oxo-N-phenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-anilino-1,3-thiazol-5-yl)-3-oxo-N-phenylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s thiazole ring and aniline group are key to its binding affinity and specificity, allowing it to modulate biological pathways effectively .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure allows for variations in substituents on the thiazole ring, anilino group, or propanamide chain, which significantly influence physicochemical and biological properties. Key analogues include:

Compound Name / CAS No. Substituent Modifications Molecular Formula Synthesis Yield Key Properties/Activities
Target Compound (338976-84-4) 2-anilino, 5-thiazolyl, 3-oxo-N-phenylpropanamide C₁₈H₁₅N₃O₂S Not reported Structural scaffold for drug design
3b (Methylhydrazine derivative) 2-methylhydrazine substituent C₉H₁₁N₃O₂ 50% Lower yield; white crystalline solid
3d (4-Nitrophenylhydrazine derivative) 4-nitrophenylhydrazine substituent C₁₅H₁₃N₅O₄ 63% Higher yield; pale orange solid
241488-51-7 2-(2-chloroanilino) substitution C₁₈H₁₄ClN₃O₂S Not reported Enhanced electronic effects (Cl)
Patent Compound (Thiazolyl hydrazine-carbothioamide) 4-methyl-thiazole, hydrazine-carbothioamide Not provided Not reported Antiviral, anticancer, antibacterial
Key Observations:
  • Substituent Impact: Electron-Withdrawing Groups (e.g., NO₂ in 3d): The 4-nitrophenyl group in 3d enhances polarity and may improve binding to target proteins through stronger dipole interactions . Methyl vs. Aryl Groups: The methylhydrazine in 3b reduces steric hindrance compared to bulkier aryl substituents, possibly favoring synthetic accessibility but limiting target affinity .
  • Synthesis Efficiency :

    • The 4-nitrophenylhydrazine derivative (3d) achieved a higher yield (63%) compared to the methylhydrazine analog (3b, 50%), likely due to improved reactivity of 4-nitrophenylhydrazine in chlorobenzene under reflux .

Physicochemical Properties

  • Solubility: The nitro group in 3d may enhance aqueous solubility compared to the unsubstituted anilino group in the target compound, though this requires experimental validation.

Biological Activity

3-(2-anilino-1,3-thiazol-5-yl)-3-oxo-N-phenylpropanamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's chemical formula is C₁₈H₁₅N₃O₂S, with a molecular weight of 345.39 g/mol. It features a thiazole ring linked to an aniline moiety and a phenylpropanamide structure, which contributes to its biological activity.

Research indicates that 3-(2-anilino-1,3-thiazol-5-yl)-3-oxo-N-phenylpropanamide exhibits various mechanisms of action:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Studies demonstrate its cytotoxic effects on several cancer cell lines, including HT-29 (colon cancer) and Jurkat (T-cell leukemia) cells. Its mechanism may involve the induction of apoptosis and disruption of cell cycle progression .
  • Antimicrobial Properties : Preliminary studies suggest that this compound possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicates that modifications to the thiazole ring can enhance its antimicrobial efficacy .
  • Anticonvulsant Effects : The compound has been evaluated for anticonvulsant activity in animal models. It exhibited significant protective effects against seizures induced by pentylenetetrazole (PTZ), indicating potential use in epilepsy treatment .

Structure-Activity Relationship (SAR)

The biological activity of 3-(2-anilino-1,3-thiazol-5-yl)-3-oxo-N-phenylpropanamide is closely related to its structural components:

  • Thiazole Moiety : The presence of the thiazole ring is crucial for the anticancer and anticonvulsant activities. Variations in substituents on the thiazole significantly affect potency .
  • Aniline Group : The aniline component enhances solubility and bioavailability, contributing to the overall pharmacological profile .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Demonstrated significant anticancer effects on HT-29 and Jurkat cells with IC₅₀ values in low micromolar range.
Reported antibacterial activity against E. coli and Staphylococcus aureus with MIC values indicating potential as a new antibiotic agent.
Evaluated anticonvulsant properties in rodent models showing protection against PTZ-induced seizures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-anilino-1,3-thiazol-5-yl)-3-oxo-N-phenylpropanamide
Reactant of Route 2
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3-(2-anilino-1,3-thiazol-5-yl)-3-oxo-N-phenylpropanamide

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